molecular formula C9H8F3NO B1585979 2-(Trifluoromethyl)phenylacetamide CAS No. 34779-65-2

2-(Trifluoromethyl)phenylacetamide

Cat. No.: B1585979
CAS No.: 34779-65-2
M. Wt: 203.16 g/mol
InChI Key: RBYZOKNDDRTADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)phenylacetamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group.

Scientific Research Applications

2-(Trifluoromethyl)phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Safety and Hazards

The safety data sheet for a similar compound, 2-[2-(Trifluoromethyl)phenyl]ethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)phenylacetamide typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the acetamide product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-(trifluoromethyl)benzyl cyanide, followed by hydrolysis to yield the desired acetamide compound. This method allows for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)phenylacetamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial products .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYZOKNDDRTADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188326
Record name 2-(2-(Trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34779-65-2
Record name 2-(Trifluoromethyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34779-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(Trifluoromethyl)phenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034779652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(Trifluoromethyl)phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(trifluoromethyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (140 mg, 0.66 mmol) was added to a solution of (RS)-3,3-difluoro-4-methylpiperidine hydrochloride (Description 60, 67 mg, 0.44 mmol), (RS)-α-methyl-N-(4-oxo-1-phenylcyclohexyl)-3,5-bis(trifluoromethyl)benzeneacetamide (Example 3, 150 mg, 0.33 mmol) and triethylamine (110 mL, 0.88 mmol) in dichloroethane (30 mL) and the mixture was stirred at room temperature for 72 hours. Saturated aqueous sodium hydrogen carbonate (3 mL) and dichloromethane (5 mL) were added and the layers were separated. The organic fraction was poured onto an SCX cartridge (Varian Bond Elut™; 10 mL/500 mg). The cartridge was washed with methanol (4×2 mL), then eluted with methanolic ammonia (2M, 2×2 mL). The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (95:5:1), to give trans-(RS)-α-methyl-N-[4-(3-fluoro-1,2,5,6-tetrahydro-4-methylpyrid-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide (16 mg, 7%); 1H NMR (360 MHz, CD3OD) δ 1.33 (3H, d, J 6.5 Hz), 1.35–2.05 (9H, m), 1.63 (3H, s), 2.36–2.63 (4H, m), 2.74–2.78 (1H, m), 2.95–3.05 (1H, m), 3.83 (1H, q, J 7.2 Hz), 7.12–7.39 (5H, m), 7.79 (2H, s), and 7.81 (1H, s); m/z (ES+) 557 (M+1); cis-(RS)-α-methyl-N-[4-(3-fluoro-1,2,5,6-tetrahydro-4-methylpyrid-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide (12 mg, 5%); 1H NMR (400 MHz, CD3OD) δ 1.22–1.28 (1H, m), 1.44 (3H, d, J 6.8 Hz), 1.43–1.54 (1H, m), 1.62 (3H, s), 1.72–1.85 (4H, m), 2.00–2.09 (2H, m), 2.42–2.61 (5H, m), 2.91–3.00 (2H, m), 4.02 (1H, q, J 6.8 Hz), 7.12–7.28 (5H, m), 7.94 (2H, s), and 8.14 (1H, s);. m/z (ES+) 557 (M+1); (2R*,4′R*)-trans-, (2S*,4′R*)-trans-, (2R*,4′R*)-cis-, and (2S*,4′R*)-cis-α-methyl-N-[4-(3,3-difluoro-4-methylpiperidin-1-yl)-1-phenylcyclohexyl]-3,5-bis(trifluoromethylbenzeneacetamide as a mixture of diastereoisomers (13 mg, 5%); 1H NMR (360 MHz, CD3OD) δ 1.36 (3H, d, J 7.2 Hz), 1.45 (3H, d, J 6.8 Hz), 1.53–1.83 (6H, m), 1.84–1.98 (2H, m), 2.09–2.25 (2H, m), 2.37–2.51 (2H, m), 2.58–2.92 (3H, m), 2.98–3.03 (1H, m), 3.89 and 4.09 (total 1H, each q, J 7.2 Hz)}, 7.13–736 (5H, m), and 7.80–8.18 (3H, m); m/z (ES+) 577 (M+1).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Name
(RS)-α-methyl-N-(4-oxo-1-phenylcyclohexyl)-3,5-bis(trifluoromethyl)benzeneacetamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)phenylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)phenylacetamide
Reactant of Route 3
2-(Trifluoromethyl)phenylacetamide
Reactant of Route 4
2-(Trifluoromethyl)phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(Trifluoromethyl)phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(Trifluoromethyl)phenylacetamide
Customer
Q & A

Q1: How does CHMFL-FLT3-335 interact with its target, FLT3-ITD, and what are the downstream effects?

A: CHMFL-FLT3-335 acts as a potent and selective inhibitor of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) mutations []. It demonstrates a higher affinity for the mutated FLT3-ITD kinase compared to the wild-type FLT3, resulting in selective inhibition of the overactive FLT3-ITD signaling pathway.

  • Suppression of FLT3 kinase phosphorylation: CHMFL-FLT3-335 directly binds to the kinase domain of FLT3-ITD, preventing its phosphorylation and subsequent activation [].
  • Inhibition of downstream signaling pathways: Blocking FLT3-ITD phosphorylation disrupts downstream signaling cascades responsible for cell proliferation and survival, including the STAT5, ERK, and AKT pathways [].
  • Induction of apoptosis: By interfering with pro-survival signals, CHMFL-FLT3-335 promotes programmed cell death (apoptosis) in FLT3-ITD-positive leukemia cells [].
  • Cell cycle arrest: CHMFL-FLT3-335 treatment leads to cell cycle arrest in the G0/G1 phase, preventing further proliferation of leukemia cells [].

Q2: What in vitro and in vivo efficacy data are available for CHMFL-FLT3-335?

A: The research article [] presents promising in vitro and in vivo efficacy data for CHMFL-FLT3-335:

  • Potent antiproliferative activity: CHMFL-FLT3-335 exhibited potent growth inhibition against various FLT3-ITD-positive AML cell lines, with GI50 values in the nanomolar range [].
  • Selectivity over FLT3-wildtype cells: Importantly, CHMFL-FLT3-335 showed significantly less activity against FLT3-wildtype cells, highlighting its selectivity for the mutated kinase [].
  • Efficacy in primary patient samples: CHMFL-FLT3-335 effectively inhibited the proliferation of primary AML cells harboring FLT3-ITD mutations, further supporting its therapeutic potential in a clinically relevant setting [].
  • Tumor growth inhibition in a xenograft model: In a mouse xenograft model using the MV4-11 cell line (FLT3-ITD positive), CHMFL-FLT3-335 demonstrated significant suppression of tumor growth, supporting its in vivo efficacy [].
  • Favorable pharmacokinetic profile: The study also reported favorable pharmacokinetic properties of CHMFL-FLT3-335, including a suitable half-life and exposure levels, which are crucial for achieving therapeutic efficacy in vivo [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.